2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to form the tert-butoxyethyl derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxyethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-butoxy)ethyl]pyrrolidine
- 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrobromide
- 2-[2-(tert-butoxy)ethyl]pyrrolidine sulfate
Uniqueness
2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is unique due to its specific substituent and salt form, which can influence its solubility, stability, and reactivity. Compared to its analogs, the hydrochloride salt may offer distinct advantages in terms of ease of handling and formulation in various applications.
Properties
CAS No. |
2742657-01-6 |
---|---|
Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-6-9-5-4-7-11-9;/h9,11H,4-8H2,1-3H3;1H |
InChI Key |
WSGUMGYCVNTRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1CCCN1.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.